molecular formula C16H14BrN3O2 B2986950 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 956392-62-4

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B2986950
CAS No.: 956392-62-4
M. Wt: 360.211
InChI Key: HQQAXKANKIEYLG-UHFFFAOYSA-N
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Description

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound characterized by its bromine atom, methyl groups, pyrazolyl ring, and quinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolyl ring followed by the introduction of the quinoline and carboxylic acid groups. Common synthetic routes include:

  • Condensation Reactions: : Formation of the pyrazolyl ring through the condensation of hydrazines with β-diketones or β-ketoesters.

  • Halogenation: : Bromination of the pyrazolyl ring to introduce the bromine atom.

  • Methylation: : Introduction of methyl groups at the appropriate positions on the pyrazolyl ring.

  • Coupling Reactions: : Formation of the quinoline ring via coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

  • Carboxylation: : Introduction of the carboxylic acid group at the 4-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.

  • Substitution: : Substitution reactions can be employed to replace atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and nucleophiles.

Major Products Formed

  • Oxidation: : Products can include carboxylic acids, ketones, and alcohols.

  • Reduction: : Products can include alcohols, amines, and hydrocarbons.

  • Substitution: : Products can include various substituted pyrazoles, quinolines, and carboxylic acids.

Scientific Research Applications

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of the pyrazolyl ring, quinoline core, and carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQAXKANKIEYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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